Methyl 4-butoxy-2-hydroxybenzoate
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Overview
Description
Methyl 4-butoxy-2-hydroxybenzoate is an organic compound with the molecular formula C12H16O4. It is a derivative of benzoic acid and is characterized by the presence of a butoxy group at the fourth position and a hydroxyl group at the second position on the benzene ring. This compound is used in various scientific and industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action:
Methyl 4-butoxy-2-hydroxybenzoate, also known as methylparaben , belongs to the class of organic compounds known as p-hydroxybenzoic acid alkyl esters. Its chemical structure includes a benzoic acid moiety esterified with an alkyl group (in this case, a butoxy group) and para-substituted with a hydroxyl group . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-butoxy-2-hydroxybenzoate can be synthesized through several methods. One common synthetic route involves the reaction of 1-iodobutane with methyl 2,4-dihydroxybenzoate in the presence of potassium carbonate in acetone under reflux conditions and an inert atmosphere . The reaction typically yields a high percentage of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-butoxy-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various hydroxy derivatives .
Scientific Research Applications
Methyl 4-butoxy-2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the formulation of various industrial products, including coatings, adhesives, and plasticizers .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate:
Ethyl 4-hydroxybenzoate: Similar to methylparaben but with an ethyl group instead of a methyl group.
Propyl 4-hydroxybenzoate: Another paraben derivative with a propyl group.
Uniqueness
Methyl 4-butoxy-2-hydroxybenzoate is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties compared to other parabens. This structural difference can influence its reactivity, solubility, and biological activity, making it suitable for specific applications where other parabens may not be as effective .
Properties
IUPAC Name |
methyl 4-butoxy-2-hydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-3-4-7-16-9-5-6-10(11(13)8-9)12(14)15-2/h5-6,8,13H,3-4,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHQOBMRZRWHNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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